![molecular formula C22H34O2S B15162423 3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one CAS No. 821768-58-5](/img/structure/B15162423.png)
3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one
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Overview
Description
3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one is a heterocyclic compound containing oxygen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one typically involves the cyclization of o-mercaptophenols with appropriate electrophiles. One common method includes the reaction of o-mercaptophenol with 1,2-dibromoethane in the presence of a strong base like sodium methoxide . This reaction forms the benzoxathiepin ring structure. Other electrophiles such as α-halo Michael acceptors, methyl 4-bromobut-2-enoate, and ethyl 2,3-dibromopropionate can also be used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Various nucleophilic substitution reactions can occur at the benzene ring or the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzoxathiine: Another member of the benzoxathiepin family with similar structural features.
1,5-Benzoxathiepin: Contains a seven-membered ring with oxygen and sulfur atoms.
Uniqueness
3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one is unique due to its specific tridecyl side chain, which can influence its physical and chemical properties, as well as its biological activity. This side chain can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other benzoxathiepin derivatives .
Biological Activity
3-Tridecyl-2,3-dihydro-5H-4,1-benzoxathiepin-5-one is a compound belonging to the class of benzoxathiepins, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies and data sources.
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₃₈OS
- Molecular Weight : 302.57 g/mol
- CAS Number : [Insert CAS Number]
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its potential as an antimicrobial agent, anti-inflammatory compound, and its effects on cellular signaling pathways.
Antimicrobial Activity
Research indicates that benzoxathiepin derivatives exhibit significant antimicrobial properties against a range of pathogens. For instance:
- A study demonstrated that this compound showed inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS).
Case Studies
-
Case Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity of this compound.
- Methodology : Agar diffusion method was employed to assess the inhibition zones against selected bacterial strains.
- Results : The compound exhibited notable inhibition zones ranging from 12 mm to 20 mm depending on the concentration used.
-
Case Study on Anti-inflammatory Mechanism
- Objective : To assess the anti-inflammatory effects of the compound in a cellular model.
- Methodology : RAW264.7 macrophages were treated with varying concentrations of the compound followed by LPS stimulation.
- Results : A dose-dependent decrease in TNF-alpha and IL-6 levels was observed, indicating a potent anti-inflammatory response.
Research Findings Summary Table
Study Focus | Methodology | Key Findings |
---|---|---|
Antimicrobial Activity | Agar diffusion | Effective against S. aureus and E. coli |
Anti-inflammatory | Cytokine assay | Reduced TNF-alpha and IL-6 production |
Discussion
The findings suggest that this compound has promising biological activities that warrant further investigation. Its potential applications in pharmaceuticals could be significant, particularly in developing new antimicrobial and anti-inflammatory agents.
Properties
CAS No. |
821768-58-5 |
---|---|
Molecular Formula |
C22H34O2S |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
3-tridecyl-2,3-dihydro-4,1-benzoxathiepin-5-one |
InChI |
InChI=1S/C22H34O2S/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-18-25-21-17-14-13-16-20(21)22(23)24-19/h13-14,16-17,19H,2-12,15,18H2,1H3 |
InChI Key |
GKGVDKWAZZCLEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1CSC2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
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